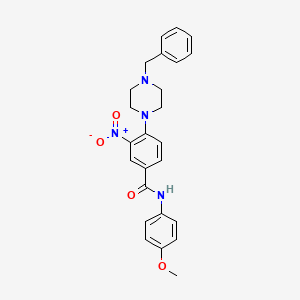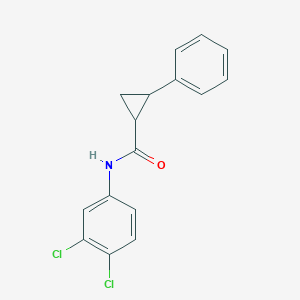![molecular formula C17H19BrN2OS2 B5199937 2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5199937.png)
2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. It is a thioether derivative of benzimidazole and has been synthesized using various methods. This compound exhibits potential pharmacological activities and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide is not well understood. However, it has been proposed that the compound may exert its pharmacological effects through the inhibition of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has also been reported to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to investigate its pharmacological activities.
Orientations Futures
There are several future directions for research on 2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action to gain a better understanding of how it exerts its pharmacological effects. Additionally, further research could be conducted to develop more efficient synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of 2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide has been reported using different methods. One of the methods involves the reaction of 2-thiophenecarboxaldehyde with 1-butyl-1H-benzimidazole-2-thiol in the presence of a base and a catalyst. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt of the compound.
Applications De Recherche Scientifique
This compound has been studied for its potential pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2-(1-butylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2.BrH/c1-2-3-10-19-14-8-5-4-7-13(14)18-17(19)22-12-15(20)16-9-6-11-21-16;/h4-9,11H,2-3,10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRHOILEWGDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CS3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B5199858.png)
![2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5199867.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B5199873.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5199876.png)
![1-(4-fluorophenyl)-4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-butanone](/img/structure/B5199883.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5199903.png)

![1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5199925.png)
![1-(2-methoxybenzyl)-3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole](/img/structure/B5199930.png)



![17-(2-methyl-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5199956.png)
